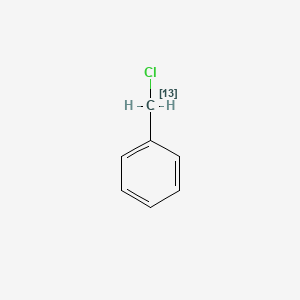

Chloro(113C)methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

chloro(113C)methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXMKQUNVWSEMD-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13CH2]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514692 | |

| Record name | [Chloro(~13~C)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57742-41-3 | |

| Record name | [Chloro(~13~C)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57742-41-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Incorporation Strategies for Chloro 13c Methylbenzene

Precursor Synthesis and Carbon-13 Isotopic Enrichment

The foundation of synthesizing chloro(¹³C)methylbenzene lies in the preparation of isotopically enriched starting materials. This involves either incorporating the ¹³C atom into the methyl donor or into the benzene (B151609) ring itself, followed by appropriate functionalization.

Synthesis of Carbon-13 Labeled Methyl Donors for Chloro(¹³C)methylbenzene (e.g., ¹³CH₃X)

The most direct route to introduce a ¹³C-labeled methyl group is through the use of ¹³C-methyl halides (¹³CH₃X). These serve as key reagents in reactions like Friedel-Crafts alkylation. The synthesis of these methyl donors typically starts from a simple, commercially available ¹³C-labeled one-carbon source, such as [¹³C]methanol or [¹³C]methane.

One common method involves the conversion of [¹³C]methanol to [¹³C]methyl iodide. This can be achieved using reagents like hydroiodic acid or by reacting it with phosphorus triiodide. For instance, a robust method for synthesizing iodomethane-¹³C utilizes solid phosphoric acid as a recyclable catalyst and potassium iodide, which is a safer alternative to more hazardous reagents. This process boasts high isotopic purity (greater than 98%) and good yields (80-89%).

Similarly, ¹³C-methyl bromide can be prepared from [¹³C]methanol by reaction with hydrobromic acid or phosphorus tribromide. The choice of methyl halide often depends on the specific reaction conditions and the reactivity required for the subsequent methylation step.

A variety of ¹³C-labeled methyl halides are commercially available, often with high isotopic enrichment (e.g., 99 atom % ¹³C). isotope.comchemicalbook.com These commercially sourced precursors provide a convenient and reliable starting point for many synthetic applications.

Table 1: Comparison of Synthetic Methods for ¹³C-Labeled Methyl Iodide

| Method | Reagents | Advantages | Disadvantages | Isotopic Purity (%) | Yield (%) |

| Solid Phosphoric Acid | [¹³C]Methanol, Potassium Iodide, Solid H₃PO₄ | Catalyst recyclability, environmental safety | Requires specific catalyst preparation | >98 | 80-89 |

| Hydroiodic Acid | [¹³C]Methanol, Hydroiodic Acid | Direct conversion | Corrosive reagent, potential for side reactions | 95-97 | 70-75 |

Routes to Ring-Labeled Carbon-13 Benzene Derivatives for Subsequent Functionalization

An alternative strategy involves synthesizing a benzene ring with one or more ¹³C atoms incorporated into its structure. acs.org This approach is particularly useful for mechanistic studies where the fate of the ring carbons needs to be traced.

One established method for producing uniformly ¹³C-labeled benzene ([¹³C₆]benzene) is through the trimerization of [¹³C₂]acetylene. google.com The labeled acetylene (B1199291) can be generated from ¹³C-methane via non-equilibrium discharge or by reacting ¹³CO₂ with lithium metal to form Li₂¹³C₂, which is then hydrolyzed. google.com

For specifically labeled benzene derivatives, more complex multi-step syntheses are required. For example, [1,2-¹³C₂]benzoic acid has been synthesized via a Diels-Alder reaction involving a ¹³C-labeled dienophile. rsc.org Such specifically labeled compounds, while synthetically challenging, offer invaluable insights into reaction mechanisms and metabolic pathways. rsc.orgnih.gov Once the labeled benzene ring is synthesized, standard aromatic functionalization reactions can be employed to introduce the chloro and methyl groups.

Isotopic Fidelity and Purity Assessment of Labeled Precursors

Ensuring the isotopic purity and fidelity of the ¹³C-labeled precursors is paramount for the success of subsequent reactions and the interpretation of experimental results. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. almacgroup.comresearchgate.net High-resolution mass spectrometry (HRMS), particularly with techniques like electrospray ionization (ESI), can accurately resolve and quantify the different isotopologues present in a sample. researchgate.net By analyzing the isotopic distribution and comparing it to theoretical values, the percentage of ¹³C incorporation can be precisely determined. almacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for assessing isotopic labeling. ¹³C NMR spectroscopy directly observes the labeled carbon atoms, providing information about their chemical environment and confirming the position of the label within the molecule. nih.govnih.gov For instance, the ¹³C NMR spectrum of a ¹³C-labeled methyl group will show a characteristic signal with a specific chemical shift. nih.gov For more complex molecules, two-dimensional NMR techniques like ¹H-¹³C HSQC can be used to correlate the labeled carbon with its attached protons, further confirming the label's position. nih.govcopernicus.org

Table 2: Techniques for Isotopic Purity Assessment

| Technique | Information Provided | Advantages | Limitations |

| Mass Spectrometry (MS) | Isotopic enrichment, mass-to-charge ratio of isotopologues | High sensitivity, accurate quantification of isotopic ratios almacgroup.comresearchgate.net | Can be destructive, may not provide positional information without fragmentation analysis |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Position of the label, chemical environment of the labeled atom | Non-destructive, provides detailed structural information nih.govnih.gov | Lower sensitivity compared to MS, requires higher sample concentrations |

Regioselective Chlorination and Methylation Pathways for Chloro(¹³C)methylbenzene

With the isotopically labeled precursors in hand, the next critical step is the regioselective introduction of the chloro and methyl groups onto the benzene ring to yield the desired isomer of chloro(¹³C)methylbenzene.

Friedel-Crafts Alkylation with ¹³C-Labeled Methyl Halides on Chlorobenzene (B131634) Precursors

The Friedel-Crafts alkylation is a classic and widely used method for attaching alkyl groups to an aromatic ring. vedantu.comlibretexts.org In the context of synthesizing chloro(¹³C)methylbenzene, this reaction involves the alkylation of chlorobenzene with a ¹³C-labeled methyl halide (e.g., ¹³CH₃Cl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). vedantu.comgeeksforgeeks.org

The reaction proceeds via an electrophilic aromatic substitution mechanism. stackexchange.com The Lewis acid activates the methyl halide, generating a highly electrophilic ¹³C-methyl carbocation or a related species. masterorganicchemistry.com The electron-rich chlorobenzene ring then attacks this electrophile. stackexchange.com The chlorine atom on the benzene ring is an ortho-, para-directing group, meaning it directs the incoming methyl group to the positions ortho and para to it. youtube.comquora.com This results in a mixture of 1-chloro-2-(¹³C)methylbenzene and 1-chloro-4-(¹³C)methylbenzene. youtube.com The para isomer is typically the major product due to reduced steric hindrance. youtube.com

Key Factors Influencing Regioselectivity and Yield:

Catalyst: The choice and amount of Lewis acid catalyst can influence the reaction rate and selectivity. geeksforgeeks.org

Reaction Temperature: Temperature control is crucial to minimize side reactions, such as polyalkylation, where more than one methyl group is added to the ring. libretexts.org

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates.

Table 3: Products of Friedel-Crafts Alkylation of Chlorobenzene

| Reactants | Catalyst | Products | Product Ratio |

| Chlorobenzene, ¹³CH₃Cl | Anhydrous AlCl₃ | 1-chloro-2-(¹³C)methylbenzene, 1-chloro-4-(¹³C)methylbenzene | Para isomer is the major product youtube.com |

Side-Chain Chlorination of ¹³C-Labeled Methylbenzene Isomers

An alternative route to chloro(¹³C)methylbenzene involves the free-radical chlorination of a ¹³C-labeled toluene (B28343) (methylbenzene) isomer. savemyexams.comchemguide.co.uk This method is particularly useful if the starting material is a ¹³C-labeled toluene. The reaction is typically initiated by ultraviolet (UV) light, which promotes the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals. chemguide.uklibretexts.org

The chlorine radical then abstracts a hydrogen atom from the ¹³C-methyl group of toluene, forming a phenyl(¹³C)methyl radical. chemguide.ukscribd.com This radical then reacts with another chlorine molecule to produce (chloromethyl)(¹³C)benzene and a new chlorine radical, thus propagating the chain reaction. chemguide.ukscribd.com

This method selectively chlorinates the side chain rather than the aromatic ring, provided the reaction is carried out in the presence of UV light and in the absence of a Lewis acid catalyst. chemguide.co.uk It is important to control the reaction conditions to avoid multiple chlorinations of the methyl group. chemguide.co.uk

Table 4: Comparison of Synthetic Pathways to Chloro(¹³C)methylbenzene

| Pathway | Starting Materials | Key Reagents | Isotopic Label Position | Key Features |

| Friedel-Crafts Alkylation | Chlorobenzene, ¹³CH₃X | Lewis Acid (e.g., AlCl₃) | Methyl group | Produces a mixture of ortho and para isomers. youtube.com |

| Side-Chain Chlorination | ¹³C-Toluene | Cl₂, UV light | Toluene ring or methyl group | Selective for side-chain chlorination; avoids ring substitution. savemyexams.comchemguide.co.uk |

Electrophilic Aromatic Substitution for Introducing Chlorine into ¹³C-Labeled Toluene Isomers

The synthesis of Chloro(¹³C)methylbenzene isomers relies on the principles of electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. masterorganicchemistry.com In this process, an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. When applied to toluene labeled with a carbon-13 (¹³C) isotope in its methyl group ([¹³C-methyl]toluene), the reaction introduces a chlorine atom onto the aromatic ring.

The chlorination of toluene is a classic example of an EAS reaction. It typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the Cl-Cl bond in molecular chlorine (Cl₂). masterorganicchemistry.com This polarization generates a potent electrophile (Cl⁺), which is then attacked by the π-electron system of the ¹³C-labeled toluene ring.

The methyl group of toluene is an activating, ortho, para-directing group. This means it increases the rate of electrophilic substitution compared to benzene and directs the incoming electrophile primarily to the positions ortho (C2 and C6) and para (C4) to the methyl group. acs.org The directing effect arises from the electron-donating nature of the methyl group through two main mechanisms:

Inductive Effect: The alkyl group pushes electron density into the ring through the sigma bond.

Hyperconjugation: The overlap of the C-H bonds of the methyl group with the π-system of the ring stabilizes the carbocation intermediate (the sigma complex or arenium ion) formed during the attack. acs.org

This stabilization is more effective when the electrophile adds to the ortho or para positions. Consequently, the chlorination of [¹³C-methyl]toluene yields a mixture of two primary constitutional isomers: 2-Chloro(¹³C)methylbenzene (ortho-chlorotoluene) and 4-Chloro(¹³C)methylbenzene (para-chlorotoluene). acs.org A smaller amount of the meta-isomer, 3-Chloro(¹³C)methylbenzene, is also typically formed. The precise ratio of these isomers is influenced by both electronic and steric factors. While the para position is sterically less hindered, the ortho positions are statistically favored (as there are two of them). ¹³C NMR spectroscopy is a critical tool for identifying and quantifying the resulting isomers, as the chemical shift of each carbon atom is sensitive to its electronic environment and spatial orientation. acs.orgresearchgate.net

Optimization of Reaction Conditions for Maximizing Yield and Isotopic Purity

Achieving high yield and maintaining isotopic purity are paramount in the synthesis of isotopically labeled compounds like Chloro(¹³C)methylbenzene, primarily due to the high cost of ¹³C-labeled starting materials. researchgate.net Optimization of reaction conditions is a multi-parameter process, involving careful selection of solvents, catalysts, temperature, and reaction time to favor the desired product formation while minimizing side reactions and potential isotopic scrambling. nih.govrsc.org

Key parameters for optimization include:

Catalyst Selection and Loading: Lewis acids like FeCl₃ and AlCl₃ are common catalysts for chlorination. masterorganicchemistry.com The choice and amount of catalyst can significantly impact reaction rate and selectivity. Optimization studies often screen various Lewis acids and their concentrations to find a balance between efficient conversion and minimal side-product formation. nih.gov

Temperature: Electrophilic chlorination is often exothermic. Controlling the temperature is crucial for managing the reaction rate and preventing side reactions, such as polychlorination or decomposition. researchgate.net Lowering the temperature can sometimes increase selectivity and yield by limiting the degradation of starting materials. researchgate.net

Reaction Time: Monitoring the reaction over time, typically by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC), is essential to determine the point of maximum product formation before significant by-product accumulation occurs. nih.govbas.bg

The goal is to identify a set of conditions that provides the highest possible conversion of the [¹³C-methyl]toluene into the desired chloro-isomers with maximum isotopic integrity.

Table 1: Factors for Optimization in the Synthesis of Chloro(¹³C)methylbenzene

| Parameter | Variable Options | Goal | Potential Impact on Yield & Purity |

| Catalyst | FeCl₃, AlCl₃, Zeolites | Maximize reaction rate and selectivity | Catalyst choice affects electrophile strength and isomer distribution. |

| Catalyst Loading | 0.1 - 1.5 equivalents | Minimize cost and side reactions | Excess catalyst can lead to polychlorination and by-products. |

| Solvent | Dichloromethane, Tetrachloromethane, Dioxane, Acetonitrile | Improve solubility and stabilize intermediates | Solvent polarity can influence reaction kinetics and product ratios. researchgate.netresearchgate.net |

| Temperature | 0 °C to Reflux | Control reaction rate, enhance selectivity | Higher temperatures can increase reaction rate but may lead to decomposition and lower selectivity. rsc.orgresearchgate.net |

| Reaction Time | 10 min - 24 hours | Achieve maximum conversion | Prolonged reaction times can lead to the formation of undesirable by-products. nih.govresearchgate.net |

| Chlorinating Agent | Cl₂, N-Chlorosuccinimide (NCS) | Efficient chlorine transfer | NCS can offer milder conditions and different selectivity compared to Cl₂. conicet.gov.ar |

Challenges and Innovations in Scalable Synthesis of Chloro(¹³C)methylbenzene

Transitioning the synthesis of Chloro(¹³C)methylbenzene from a laboratory benchtop procedure to a large-scale industrial process presents significant challenges. bas.bgrsc.org These challenges are common in the production of isotopically labeled compounds and are primarily economic and technical.

Key Challenges:

Cost of Starting Materials: The most significant barrier is the extreme cost of highly enriched ¹³C-labeled starting materials. researchgate.netitrcweb.org For this synthesis, [¹³C-methyl]toluene or its precursors are expensive, making high-yield, efficient reactions critically important to ensure economic viability.

Process Robustness and Reproducibility: Reactions that work well on a milligram or gram scale may not be directly translatable to kilogram-scale production. bas.bg Issues such as heat transfer, mixing efficiency, and reagent addition rates become much more critical on a larger scale and can affect yield and purity if not properly controlled.

Safety and Environmental Concerns: The use of hazardous reagents like chlorinated solvents and strong Lewis acids requires stringent safety protocols and waste management strategies, which become more complex and costly at an industrial scale. rsc.org

Innovations in Scalable Synthesis:

To address these challenges, researchers are exploring innovative approaches:

Flow Chemistry: Continuous flow reactors offer significant advantages for scalable synthesis. rsc.org They provide superior control over reaction parameters like temperature and mixing, leading to better reproducibility and potentially higher yields. The enclosed nature of flow systems also enhances safety when handling hazardous materials.

Catalyst Development: Research into more efficient, selective, and recyclable catalysts can reduce waste and improve the economic feasibility of the synthesis. Heterogeneous catalysts, for example, can be more easily separated from the reaction mixture, simplifying purification.

Alternative Reagents: Exploring alternative, safer chlorinating agents or solvents can mitigate environmental impact and reduce the costs associated with waste disposal. rsc.org For example, replacing traditional chlorinated solvents with "greener" alternatives is an active area of research.

Purification and Isolation Techniques for Isotopically Labeled Chloro(¹³C)methylbenzene

After the synthesis, a robust purification and isolation strategy is essential to obtain Chloro(¹³C)methylbenzene of high chemical and isotopic purity. The process must effectively separate the desired product isomers from unreacted starting materials, the catalyst, and any by-products (e.g., polychlorinated species).

The typical purification workflow involves several steps:

Workup: The reaction is first quenched, often by pouring it into ice-cold water. bas.bg This deactivates the catalyst and separates water-soluble components. The organic layer containing the product is then washed, dried over an anhydrous agent like sodium sulfate (B86663) or magnesium sulfate, and filtered. bas.bgpnas.org

Solvent Removal: The solvent is removed from the organic phase, usually under reduced pressure using a rotary evaporator.

Chromatography: Column chromatography is a primary technique for separating the isomeric products from each other and from other impurities. rsc.org The separation is based on the differential adsorption of the compounds onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (solvent) is passed through the column.

Distillation: For larger scale preparations, fractional distillation can be an effective method for separating the ortho, meta, and para isomers of chlorotoluene, as they have slightly different boiling points.

Characterization and Purity Analysis:

The identity and purity of the final product are confirmed using a combination of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools. conicet.gov.arpnas.org They confirm the molecular structure, identify the specific isomer(s) present, and, crucially, can be used to quantify the level of ¹³C enrichment. uchicago.educhemrxiv.org

Mass Spectrometry (MS): GC-MS combines gas chromatography for separation with mass spectrometry for detection. It is used to confirm the molecular weight of the product and to assess its purity by detecting trace impurities. a2gov.org Isotope Ratio Mass Spectrometry (IRMS) can provide highly precise measurements of the isotopic composition. researchgate.net

Table 2: Purification and Isolation Techniques

| Technique | Purpose | Description | Reference |

| Aqueous Workup | Catalyst Removal | Quenching the reaction with water to deactivate and remove the Lewis acid catalyst and other water-soluble impurities. | bas.bg |

| Column Chromatography | Isomer Separation & Purification | Separation of components based on polarity using a solid stationary phase (e.g., silica gel) and a liquid mobile phase. | rsc.org |

| Fractional Distillation | Isomer Separation (Large Scale) | Separation of liquids with close boiling points by repeated vaporization and condensation cycles. | N/A |

| ¹H and ¹³C NMR | Structure Confirmation & Isotopic Purity | Provides detailed information about the molecular structure and allows for the quantification of ¹³C incorporation. | conicet.gov.arpnas.org |

| GC-MS | Purity Analysis & Identification | Separates volatile compounds and provides mass spectra for identification and purity assessment. | a2gov.org |

Advanced Spectroscopic Characterization and Isotopic Analysis of Chloro 13c Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-13 Isotope Location and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical method for elucidating the structure of organic molecules. In the context of isotopically labeled compounds, it is indispensable for confirming the position and quantifying the incorporation of the ¹³C isotope.

High-resolution ¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of attached atoms, and steric effects. libretexts.orgacs.org In Chloro(¹³C)methylbenzene, the position of the ¹³C label significantly alters the observed spectrum.

For unlabeled Chloro(methyl)benzene (benzyl chloride), the ¹³C NMR spectrum shows distinct signals for the methyl carbon and the aromatic carbons. chemicalbook.com The chloromethyl (-CH₂Cl) carbon typically appears around 46.3 ppm. The aromatic carbons exhibit signals in the range of approximately 127-138 ppm. docbrown.info Specifically, the carbon attached to the chloromethyl group (C1) is observed around 137.9 ppm, the ortho carbons (C2, C6) at approximately 128.9 ppm, the meta carbons (C3, C5) at around 128.7 ppm, and the para carbon (C4) at about 128.5 ppm. docbrown.info

When a ¹³C isotope is incorporated, for example, at the methyl position (Chloro(¹³C-methyl)benzene or benzyl (B1604629) chloride-α-¹³C), the signal corresponding to this carbon will be significantly enhanced. sigmaaldrich.com This specific labeling simplifies spectral analysis and confirms the exact location of the isotope. The chemical shifts are generally not dramatically altered by the isotopic substitution itself, but the intensity of the signal for the labeled carbon becomes prominent. libretexts.org

The following table summarizes the typical ¹³C NMR chemical shifts for Chloro(methyl)benzene isomers. The exact ppm values can vary slightly depending on the solvent and the specific instrument conditions. libretexts.org

Table 1: Typical ¹³C NMR Chemical Shifts (ppm) of Chloro(methyl)benzene in CDCl₃

| Carbon Position | Chemical Shift (ppm) |

|---|---|

| Chloromethyl (-¹³CH₂Cl) | ~46.3 |

| C1 (ipso) | ~137.9 |

| C2, C6 (ortho) | ~128.9 |

| C3, C5 (meta) | ~128.7 |

| C4 (para) | ~128.5 |

Data sourced from publicly available spectral databases and may vary based on experimental conditions. chemicalbook.comdocbrown.info

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning NMR signals and confirming the structure of complex molecules. ugm.ac.id For Chloro(¹³C)methylbenzene, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly informative. ustc.edu.cn

The HSQC experiment correlates the chemical shifts of protons directly attached to ¹³C atoms. nih.gov In the case of Chloro(¹³C-methyl)benzene, a strong cross-peak would be observed between the protons of the chloromethyl group (~4.5 ppm in ¹H NMR) and the ¹³C-labeled methyl carbon (~46.3 ppm in ¹³C NMR). This provides definitive evidence that the ¹³C label is at the methyl position.

The HMBC experiment, on the other hand, shows correlations between protons and carbons that are two or three bonds away. ustc.edu.cn This is extremely useful for confirming the connectivity between the labeled methyl group and the benzene (B151609) ring. For Chloro(¹³C-methyl)benzene, the protons of the labeled methyl group would show correlations to the ipso-carbon (C1) and the ortho-carbons (C2, C6) of the aromatic ring. This confirms the attachment of the ¹³C-labeled chloromethyl group to the phenyl ring.

These multidimensional techniques provide a comprehensive picture of the molecular structure and the precise location of the isotopic label, which is often challenging to determine from 1D spectra alone, especially in more complex molecules. ugm.ac.idustc.edu.cn

Quantitative NMR (qNMR) is a powerful method for determining the concentration of substances and the isotopic enrichment in labeled compounds. magritek.com While ¹H NMR is more commonly used for quantification due to its higher sensitivity, ¹³C qNMR can be employed, particularly when dealing with complex mixtures where ¹H signals overlap. magritek.comresearchgate.net

To achieve accurate quantification in ¹³C NMR, certain experimental parameters must be carefully controlled. This includes ensuring full relaxation of the nuclei between pulses by using a sufficiently long relaxation delay (typically 5 times the longest T₁ relaxation time) and suppressing the Nuclear Overhauser Effect (NOE), which can otherwise lead to non-uniform signal enhancement. researchgate.nethuji.ac.il This is often accomplished using inverse-gated decoupling techniques. huji.ac.il

For Chloro(¹³C)methylbenzene, ¹³C qNMR can be used to determine the percentage of ¹³C enrichment at a specific position. By comparing the integral of the enhanced ¹³C signal with that of a known internal standard, the absolute amount of the labeled compound can be calculated. ckisotopes.commdpi.com The isotopic distribution among different positions, if applicable, can also be assessed by analyzing the relative intensities of the signals for each carbon atom under quantitative conditions. However, the low natural abundance and long relaxation times of ¹³C make these experiments time-consuming. researchgate.net The use of internal calibration standards, such as those provided by NIST, is crucial for achieving accurate and traceable results. ckisotopes.com

Mass Spectrometry (MS) for Precision Isotopic Abundance and Molecular Weight Determination

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally suited for the analysis of isotopically labeled compounds, providing precise information on molecular weight and isotopic composition.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy, typically to four or five decimal places. nih.gov This allows for the determination of the elemental composition of a molecule from its exact mass. rsc.org

For Chloro(methyl)benzene (C₇H₇Cl), the monoisotopic mass is calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl). The unlabeled molecule has a molecular weight of approximately 126.583 g/mol . nist.gov In HRMS, the exact mass of the molecular ion [M]⁺˙ would be observed.

When the molecule is labeled with one ¹³C atom, as in Chloro(¹³C)methylbenzene, there is a corresponding increase in its molecular weight. The exact mass of the labeled molecule will be higher by the difference in mass between a ¹³C and a ¹²C atom. A product like Benzyl chloride-α-¹³C, with a 99 atom % ¹³C enrichment, will have a molecular weight of approximately 127.58 g/mol . sigmaaldrich.com HRMS can easily distinguish between the unlabeled and the ¹³C-labeled molecule, thus confirming the successful incorporation of the isotope. nih.gov

Table 2: Theoretical Exact Masses of Chloro(methyl)benzene Isotopologues

| Formula | Description | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₇H₇³⁵Cl | Unlabeled | 126.02363 |

| ¹³CC₆H₇³⁵Cl | ¹³C-labeled | 127.02698 |

| C₇H₇³⁷Cl | Unlabeled (with ³⁷Cl) | 128.02068 |

| ¹³CC₆H₇³⁷Cl | ¹³C-labeled (with ³⁷Cl) | 129.02398 |

Calculated based on the most abundant isotopes.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed to measure the relative abundance of isotopes in a sample with very high precision. acs.orgwvu.edu It is often coupled with a separation technique like gas chromatography (GC-IRMS) to analyze individual compounds in a complex mixture. ucdavis.edu

IRMS is a powerful tool for tracing the fate of isotopically labeled compounds in environmental, biological, or chemical systems. researchgate.netunodc.org By introducing Chloro(¹³C)methylbenzene with a known ¹³C enrichment into a system, its transformation and distribution can be monitored by analyzing the ¹³C/¹²C ratio of the compound and its potential degradation products over time. nih.gov

For instance, in environmental studies, GC-IRMS can be used to track the movement and degradation of a Chloro(¹³C)methylbenzene contaminant in soil or water. researchgate.net The high enrichment of ¹³C in the labeled compound makes it easily distinguishable from the naturally occurring background levels of the same compound. This allows for precise tracking of its pathways and the identification of its metabolic or degradation products, as they will also carry the isotopic label. libretexts.org The precision of modern IRMS instruments allows for the detection of very small changes in isotopic ratios, making it an invaluable technique for source apportionment and reaction mechanism studies. researchgate.netnih.gov

Vibrational Spectroscopy (FTIR, Raman) for Probing Isotope-Induced Vibrational Shifts in Chloro(¹³C)methylbenzene

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the molecular structure of Chloro(¹³C)methylbenzene. These methods measure the vibrational energies of molecular bonds, which are unique to the molecule's structure and the masses of its constituent atoms.

The introduction of a ¹³C isotope into the methylbenzene structure induces subtle but measurable shifts in its vibrational frequencies. According to the principles of vibrational spectroscopy, the frequency of a vibration is dependent on the masses of the atoms involved. The heavier ¹³C isotope, when substituted for the more common ¹²C, results in a decrease in the frequency of vibrational modes involving that carbon atom. This phenomenon, known as an isotope effect, is particularly useful for assigning specific vibrational bands to corresponding molecular motions. annualreviews.orgacs.org

The Raman spectra of benzene and its derivatives show a distinct isotope effect. For instance, the strong ring-breathing vibration observed at approximately 992 cm⁻¹ in standard benzene exhibits a faint companion line at about 984 cm⁻¹. This secondary line is attributed to the presence of molecules containing a single ¹³C atom. aip.org A similar shift is expected for the analogous C-C ring vibrations in Chloro(¹³C)methylbenzene.

Key vibrational modes for chloromethylbenzene include:

C-H stretching: Aromatic C-H stretches typically appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the methyl group are found between 3000-2850 cm⁻¹. libretexts.org

C-C stretching: In-ring C-C stretching vibrations for aromatic compounds occur in the 1600-1400 cm⁻¹ range. libretexts.org

C-Cl stretching: The carbon-chlorine stretch is typically observed in the 850-550 cm⁻¹ region. libretexts.org

CH₂ wagging and rocking: Bending vibrations associated with the chloromethyl group also appear in the fingerprint region (1300-1150 cm⁻¹). libretexts.org

The substitution with ¹³C primarily affects the modes directly involving the isotopic carbon atom, such as the C-C stretches and potentially the C-Cl stretch if the ¹³C is the carbon atom bonded to chlorine. The analysis of these isotope-induced shifts allows for a more definitive assignment of vibrational bands and provides insight into the force constants of the molecular bonds.

Below is an interactive data table illustrating the expected vibrational frequencies and the anticipated shifts due to ¹³C isotopic labeling in Chloro(¹³C)methylbenzene.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Shift with ¹³C Substitution |

| Aromatic C-H Stretch | 3100-3000 | Negligible |

| Aliphatic C-H Stretch (methyl) | 3000-2850 | Minor Shift |

| Aromatic C-C Ring Stretch | 1600-1400 | Noticeable Shift to lower frequency |

| C-Cl Stretch | 850-550 | Noticeable Shift to lower frequency |

| C-H "Out-of-plane" Bend (oop) | 900-675 | Minor Shift |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights in Chloro(¹³C)methylbenzene Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like Chloro(¹³C)methylbenzene, the absorption of UV light primarily involves the excitation of electrons in the π-system of the benzene ring from lower-energy (π) to higher-energy (π*) orbitals. Benzene itself displays characteristic absorption bands, including a strong primary band around 200 nm and a weaker, forbidden secondary band near 260 nm. up.ac.za

The electronic structure, and thus the UV-Vis spectrum, is highly sensitive to the nature and position of substituents on the benzene ring. up.ac.za While the substitution of ¹²C with ¹³C has a negligible direct effect on the electronic transition energies, the study of various derivatives of Chloro(¹³C)methylbenzene provides significant insight into how different functional groups modify the electronic structure.

Substituents can cause a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift). These shifts are determined by the electronic properties of the substituent—whether it is electron-donating or electron-withdrawing—and its position relative to other groups on the ring. up.ac.za For example, adding an electron-donating group can extend the conjugation of the π-system, leading to a bathochromic shift and an increase in the absorption intensity. researchgate.net

The analysis of UV-Vis spectra of Chloro(¹³C)methylbenzene derivatives allows for a systematic study of these substituent effects. By comparing the spectra of derivatives with different functional groups (e.g., nitro, amino, alkyl groups) at various positions, it is possible to map the electronic landscape of the molecule.

The following interactive data table presents hypothetical UV-Vis absorption data for various derivatives of chlorotoluene, illustrating the effect of additional substituents on the primary absorption band.

| Compound | Substituent Group (in addition to -CH₂Cl and -Cl) | Effect of Substituent | Expected λmax (nm) |

| Chloromethylbenzene | None | Reference | ~265 |

| 4-Nitro-1-chloromethylbenzene | -NO₂ (para) | Electron-withdrawing | ~274 |

| 4-Amino-1-chloromethylbenzene | -NH₂ (para) | Electron-donating | ~287 |

| 2,4-Dichloro-1-methylbenzene | -Cl (ortho) | Electron-withdrawing | ~272 |

| 4-Methyl-1-chloromethylbenzene | -CH₃ (para) | Electron-donating | ~274 |

Note: The λmax values are illustrative, based on typical shifts observed for substituted benzenes. up.ac.zascispace.com

Mechanistic Investigations and Reaction Dynamics Utilizing Chloro 13c Methylbenzene As a Tracer

Tracing Reaction Pathways in Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental processes in organic chemistry for the functionalization of benzene (B151609) and its derivatives. Chloro(¹³C)methylbenzene and its isotopically labeled precursors, such as ¹³C-labeled toluene (B28343), are instrumental in tracing the pathways of these reactions.

Mechanistic Elucidation of Electrophilic Aromatic Chlorination of ¹³C-Labeled Toluene

Electrophilic aromatic substitution is the characteristic reaction of aromatic compounds like toluene. The chlorination of toluene typically yields a mixture of ortho- and para-chlorotoluene, with the methyl group acting as an activating, ortho-, para-director. When using toluene labeled with ¹³C in the methyl group (¹³C-methylbenzene), the isotopic label acts as a silent observer to the reaction on the ring. The key to this investigation is that the reaction conditions determine where the substitution occurs. stackexchange.comyoutube.com

Ring Halogenation: In the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) and at low temperatures, chlorination occurs on the aromatic ring via an electrophilic substitution mechanism. stackexchange.comresearchgate.net The electrophile, a polarized chlorine molecule or a chloronium ion, attacks the electron-rich benzene ring.

Tracing with ¹³C NMR: By using ¹³C-labeled toluene, the resulting product mixture of ortho- and para-chloro(¹³C)methylbenzene can be analyzed by ¹³C NMR spectroscopy. acs.org The distinct chemical shifts and, more importantly, the carbon-carbon coupling constants (¹J, ²J, ³J) between the ¹³C-labeled methyl carbon and the ring carbons unambiguously identify the substitution pattern. This confirms that the methyl group itself is not attacked under these conditions and allows for precise quantification of the isomer distribution, reinforcing the understanding of the directing effects of the methyl group.

Investigation of Free Radical Substitution in the Methyl Group of Chloro(¹³C)methylbenzene

In contrast to electrophilic ring substitution, the reaction of toluene with chlorine under ultraviolet (UV) light or at high temperatures proceeds via a free radical mechanism, leading to substitution on the methyl group. stackexchange.comchemguide.uklibretexts.org This reaction is a classic example of a photochemical process. libretexts.orgchemguide.co.uk

The mechanism proceeds through a chain reaction: chemguide.uklibretexts.org

Initiation: UV light causes homolytic fission of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of toluene, forming a resonance-stabilized phenylmethyl (benzyl) radical and HCl. This radical then reacts with another Cl₂ molecule to form (chloromethyl)benzene and a new chlorine radical, which continues the chain.

Termination: The chain reaction is terminated when two radicals combine. libretexts.org

Utilizing Chloro(¹³C)methylbenzene (specifically, a ring-chlorinated isomer like p-chloro(¹³C)methylbenzene) in a subsequent free-radical halogenation allows for a clear distinction between the two types of substitution. The ¹³C label in the methyl group would be retained in the newly formed dichlorinated product, (chloromethyl)chlorobenzene. ¹³C NMR analysis would show the signal for the labeled carbon shifting and changing its splitting pattern upon substitution, confirming that the reaction occurred exclusively at the methyl group under these conditions and not on the ring. savemyexams.com

Nucleophilic Substitution Reactions on Chloro(¹³C)methylbenzene Derivatives

Nucleophilic aromatic substitution (SₙAr) is generally difficult for simple aryl halides like chlorotoluene unless the ring is activated by potent electron-withdrawing groups at the ortho and/or para positions. libretexts.orglibretexts.org Therefore, to study SₙAr, a derivative such as chloro(¹³C)methyl)nitrobenzene would be synthesized. The ¹³C label is crucial for mechanistic studies, particularly in distinguishing between different proposed pathways.

Addition-Elimination (SₙAr) Mechanism: The most common pathway involves the addition of a nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgsemanticscholar.org The leaving group is then expelled in a second step. Using a ¹³C-labeled substrate allows for the direct observation of the labeled carbon via NMR, confirming that the nucleophile replaces the leaving group at the same position.

Elimination-Addition (Benzyne) Mechanism: For unactivated aryl halides, substitution can occur under forcing conditions with a very strong base (e.g., NaNH₂) via a benzyne (B1209423) intermediate. libretexts.orgmasterorganicchemistry.com Famously, experiments using ¹⁴C-labeled chlorobenzene (B131634) showed that the incoming amino group attached not only to the labeled carbon but also to the adjacent carbon, indicating a symmetrical intermediate. masterorganicchemistry.com A similar experiment with, for example, 4-chloro-1-(¹³C)methylbenzene would be expected to yield a mixture of meta- and para-substituted products, with the ¹³C label confirming the migration of the substitution site.

Recent research has also leveraged ¹³C labeling to probe whether SₙAr reactions are stepwise or concerted, a question of significant mechanistic debate. harvard.eduresearchgate.net

Kinetic Isotope Effects (KIE) in Chloro(¹³C)methylbenzene Reactions

The kinetic isotope effect (KIE) is a change in the reaction rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. ias.ac.inprinceton.edu Measuring the ¹²C/¹³C KIE is a subtle but powerful tool for deducing the transition state structure of the rate-determining step. msudenver.edu

Measurement and Interpretation of Primary and Secondary Carbon-13 Kinetic Isotope Effects

The ¹²C/¹³C KIE is defined as the rate constant for the reaction with the lighter isotope (¹²C) divided by the rate constant for the reaction with the heavier isotope (¹³C), or k₁₂/k₁₃.

Primary ¹³C KIE: A primary KIE is observed when the bond to the isotopically labeled carbon is broken or formed in the rate-determining step. For reactions involving Chloro(¹³C)methylbenzene derivatives, this would typically involve the cleavage of the C—Cl bond. Since the ¹²C—Cl bond is slightly weaker and vibrates at a higher frequency than the ¹³C—Cl bond, it breaks more easily, leading to a "normal" KIE where k₁₂/k₁₃ > 1. msudenver.edu Typical values for primary ¹³C KIEs are in the range of 1.02 to 1.07. msudenver.edu

Secondary ¹³C KIE: A secondary KIE occurs when the isotopically labeled atom is not directly involved in bond-breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs and can be normal (k₁₂/k₁₃ > 1) or inverse (k₁₂/k₁₃ < 1). They arise from changes in the bonding environment of the labeled carbon between the ground state and the transition state, such as a change in hybridization. princeton.edu

These small KIEs can be measured with high precision using techniques like quantitative NMR spectroscopy or isotope ratio mass spectrometry. harvard.eduresearchgate.net

Table 1: Typical Carbon-13 Kinetic Isotope Effects

| KIE Type | Isotopic Substitution Site | Typical k₁₂/k₁₃ Value (at 25°C) | Interpretation |

|---|---|---|---|

| Primary | At the C-Cl bond being broken | 1.04 | C-Cl bond is broken in the rate-determining step. msudenver.edu |

| Secondary (α) | At the C-Cl bond (hybridization change) | 0.98 - 1.02 | Reflects changes in bonding at the reaction center in the transition state. |

| Secondary (β) | Adjacent to the reaction center | ~1.00 - 1.01 | Usually very small; reflects hyperconjugative or steric effects. |

Applications of KIE in Differentiating Reaction Pathways and Transition States

The measurement of ¹³C KIEs provides direct insight into the nature of the transition state, making it a critical tool for distinguishing between competing reaction mechanisms.

SₙAr: Stepwise vs. Concerted: A major application of ¹³C KIEs has been in the study of nucleophilic aromatic substitution. If the reaction proceeds through a two-step mechanism where the initial nucleophilic attack to form the Meisenheimer complex is rate-determining, breaking the C-Cl bond is not involved in this step. Therefore, a small or negligible KIE would be expected at the carbon bearing the chlorine. Conversely, if the departure of the leaving group is rate-limiting, or if the reaction is a single, concerted step, a significant primary ¹³C KIE would be observed. harvard.eduresearchgate.net

Distinguishing Transition States: The magnitude of the KIE can provide information about the "tightness" of the transition state. A larger KIE suggests a transition state where the C-Cl bond is significantly weakened or broken, resembling the products. A smaller KIE may indicate a more reactant-like transition state where the bond is still largely intact.

| Concerted | Single Step | k₁₂/k₁₃ > 1.02 | C-Cl bond is broken in the single, rate-determining transition state. harvard.eduresearchgate.net |

By combining isotopic labeling with kinetic measurements, Chloro(¹³C)methylbenzene and its derivatives provide a detailed picture of reaction mechanisms, allowing chemists to map the intricate dance of atoms and electrons that constitutes a chemical reaction.

Isotopic Scrambling and Rearrangement Studies in Chloro(13C)methylbenzene Systems

The use of carbon-13 labeling in the benzyl (B1604629) group is instrumental in distinguishing between proposed mechanistic pathways in molecular rearrangements. While direct studies on Chloro(13C)methylbenzene are not extensively documented in publicly available literature, the principles of its application can be clearly demonstrated through analogous systems, such as the study of rearrangements in 13C-labeled benzylammonium salts. acs.org These studies provide a robust framework for understanding how Chloro(13C)methylbenzene could be used to investigate similar transformations.

In a study of the rearrangement of N-benzyl-N,N-dimethyl-N-[α-(trimethylsilyl)benzyl]ammonium bromide, a 13C label was placed at the benzylic carbon. acs.org The analysis of the product distribution using 13C NMR spectroscopy allowed for the definitive exclusion of certain mechanistic possibilities, such as a acs.orgCurrent time information in Bangalore, IN.H shift in the ylide intermediate. acs.org The reaction yielded a mixture of products resulting from Current time information in Bangalore, IN.nih.gov, Current time information in Bangalore, IN., and acs.org rearrangements. The 13C label provided a clear signature to follow the carbon skeleton's path in each product.

To illustrate how such data is used, consider the following hypothetical product distribution from a rearrangement reaction involving a 13C-labeled benzyl-containing compound, similar to the findings in the study of benzylammonium ylides.

Table 1: Hypothetical Product Distribution in the Rearrangement of a 13C-Labeled Benzyl Derivative This table is illustrative and based on the types of rearrangements observed in analogous systems.

| Rearrangement Type | Product Structure | 13C Label Position in Product | Observed Yield (%) |

|---|---|---|---|

| Current time information in Bangalore, IN. Shift | Hypothetical Structure A | Adjacent to the original attachment point | 30 |

| Current time information in Bangalore, IN.nih.gov Shift | Hypothetical Structure B | At the para-position of the aromatic ring | 50 |

| acs.org Shift | Hypothetical Structure C | On a substituent two atoms away | 20 |

The precise location of the 13C label in the products, as determined by 13C NMR, allows researchers to deduce the specific bond-breaking and bond-forming events that have occurred. For instance, the presence of the label at the para-position of the benzene ring would be strong evidence for a Current time information in Bangalore, IN.nih.gov sigmatropic rearrangement. This level of detail is often impossible to obtain without the use of isotopic labeling. The synthesis of related labeled compounds, such as p-ethyl[α-¹³C]benzyl chloride, has been reported in the context of studying thermal isomerizations, demonstrating the accessibility of such labeled precursors for mechanistic studies. sci-hub.se

Role of Chloro(13C)methylbenzene in Catalytic Reaction Mechanisms

In the realm of catalysis, understanding the step-by-step mechanism is crucial for optimizing reaction conditions and developing more efficient catalysts. essentialchemicalindustry.org Chloro(13C)methylbenzene is an ideal tracer for studying a wide range of catalytic reactions, particularly those involving the transfer or transformation of a benzyl group, such as in cross-coupling reactions. whiterose.ac.uk

By introducing Chloro(13C)methylbenzene into a catalytic cycle, chemists can track the labeled carbon atom through various intermediates and into the final product. This is typically achieved using techniques like NMR spectroscopy and mass spectrometry, which can distinguish between 12C and 13C.

For example, in a palladium-catalyzed cross-coupling reaction, a key step is the oxidative addition of the chloro(methyl)benzene to the palladium(0) center to form a palladium(II) intermediate. whiterose.ac.uk If Chloro(13C)methylbenzene is used, the resulting organopalladium intermediate will contain the 13C-labeled benzyl group. Subsequent steps, such as transmetalation and reductive elimination, can be monitored by observing the transfer of this labeled group. This can help answer fundamental questions about the reaction, such as:

Does the benzyl group remain intact throughout the catalytic cycle?

Are there any competing side reactions involving the benzyl group?

What is the rate-determining step of the reaction?

The data obtained from such an experiment could be tabulated to show the incorporation of the 13C label in the products and byproducts, providing quantitative insights into the reaction pathways.

Table 2: Illustrative Data from a Catalytic Cross-Coupling Reaction Using Chloro(13C)methylbenzene This table is a conceptual representation of how data from a tracer study in catalysis might be presented.

| Compound | Role in Reaction | 13C Enrichment (%) | Inference |

|---|---|---|---|

| Desired Cross-Coupled Product | Main Product | >99 | The benzyl group is efficiently transferred to the product. |

| Homocoupled Benzyl Product | Byproduct | >99 | A side reaction involving the coupling of two benzyl groups is occurring. |

| Unreacted Starting Material | Reactant | >99 | Confirms the label is stable under the reaction conditions. |

| Toluene | Potential Decomposition Product | <1 | Minimal decomposition of the benzyl group via hydrodechlorination. |

The use of Chloro(13C)methylbenzene as a tracer provides a powerful lens through which the intricate dance of atoms in a catalytic reaction can be observed, leading to a deeper understanding and control of chemical transformations. The principles of using labeled compounds are well-established in studying various catalytic processes, including the oxidation of aromatic compounds and other industrial applications. mdpi.commdpi.com

Computational and Theoretical Frameworks for Chloro 13c Methylbenzene Studies

Quantum Chemical Calculations for Chloro(13C)methylbenzene Structural and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry and electronic landscape of Chloro(¹³C)methylbenzene. These methods solve the Schrödinger equation for the molecule, yielding valuable information about its stability and reactivity.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Energetics

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the structural and electronic properties of molecules. figshare.comresearchgate.nettandfonline.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. acs.org For Chloro(¹³C)methylbenzene, DFT calculations, often employing hybrid functionals like B3LYP, are utilized to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. figshare.comresearchgate.nettandfonline.comscirp.org

These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For instance, in related substituted benzene (B151609) molecules, DFT has been successfully used to reproduce structural parameters that are in good agreement with experimental data from techniques like X-ray crystallography. scirp.org Furthermore, DFT allows for the calculation of the molecule's total energy, providing insights into its thermodynamic stability. Theoretical studies on similar compounds, such as the geminal methylation of methylbenzenes, have used DFT to calculate reaction energies and energy barriers, indicating the feasibility of certain chemical transformations. cjcatal.com

Table 1: Representative Functionals and Basis Sets in DFT Calculations

| Functional | Basis Set | Application |

| B3LYP | 6-31G(d,p) | Geometry optimization, NMR chemical shifts figshare.comresearchgate.nettandfonline.comresearchgate.net |

| B3LYP | 6-311G(d,p) | Geometry optimization, spectroscopic properties scirp.org |

| B3PW91 | 6-311G(d,p) | Vibrational spectra analysis researchgate.net |

| ωB97X-D | def2-SVP | High-accuracy ¹³C NMR chemical shift prediction mdpi.com |

| WP04 | 6-311++G(2d,p) | High-accuracy ¹H NMR chemical shift prediction mdpi.com |

This table is generated based on common practices in computational chemistry for similar organic molecules and is for illustrative purposes.

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

For even greater accuracy, particularly for electronic properties, ab initio methods are employed. These methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, which is crucial for describing subtle electronic effects. researchgate.net

Ab initio calculations have been instrumental in refining the understanding of electronic populations and partial charges on atoms within similar chlorinated methylbenzene structures. tandfonline.com For instance, calculations at the 6-31G** level have been used to analyze the electronic effects that influence reaction rates. tandfonline.com High-level ab initio calculations are particularly important for obtaining benchmark energetic data and for systems where DFT might not be sufficiently accurate. nih.gov The development of methods that combine wavefunction-type calculations for the reaction site with DFT for the larger system allows for the prediction of reaction rate constants with chemical accuracy. nih.gov

Molecular Dynamics Simulations of Chloro(13C)methylbenzene Solvation and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how Chloro(¹³C)methylbenzene behaves over time, especially in the presence of solvent molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal information about conformational changes, solvation, and intermolecular interactions.

Simulations of similar molecules, like benzyl (B1604629) ammonium (B1175870) chloride, have been used to study aggregation processes and the interactions between the benzyl group and other molecules. researchgate.net For Chloro(¹³C)methylbenzene, MD simulations can model its behavior in various solvents, predicting how solvent molecules arrange around the solute and quantifying the strength of these interactions. This is particularly relevant for understanding its solubility and reactivity in different chemical environments. The use of force fields like CHARMM and AMBER allows for the simulation of large systems, including biomolecules, providing insights into how such compounds might interact with biological targets. nih.govnih.gov Furthermore, specialized MD techniques can be used to probe for cryptic binding pockets on proteins that may only become apparent upon interaction with a ligand like Chloro(¹³C)methylbenzene. acs.org

Prediction of Spectroscopic Parameters for Chloro(13C)methylbenzene

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, including the isotopically labeled Chloro(¹³C)methylbenzene.

Computational Prediction of 13C NMR Chemical Shifts

The ¹³C isotope in Chloro(¹³C)methylbenzene makes ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy a particularly powerful tool for its characterization. Computational chemistry provides the means to predict ¹³C NMR chemical shifts with remarkable accuracy. researchgate.netacs.orgmdpi.com DFT methods, particularly using the Gauge-Including Atomic Orbital (GIAO) approach, are widely employed for this purpose. mdpi.com

The process involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors. researchgate.net These calculated shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.netmdpi.com The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.com For carbons bonded to heavier atoms like chlorine, relativistic effects can become significant, and more advanced computational approaches may be necessary for precise predictions. acs.orgmdpi.com The ability to accurately predict ¹³C NMR spectra aids in the assignment of experimental peaks and can be a crucial tool for structure verification. acs.orgacs.org

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Model Compound (Toluene)

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) (B3LYP/6-31G(d)) |

| C1 (ipso) | 137.9 | 137.5 |

| C2, C6 (ortho) | 129.3 | 129.0 |

| C3, C5 (meta) | 128.5 | 128.2 |

| C4 (para) | 125.6 | 125.3 |

| CH₃ | 21.3 | 21.0 |

This table is illustrative and based on typical results for toluene (B28343), a closely related compound. The calculated values are representative and can vary with the level of theory.

Simulated Vibrational and Electronic Spectra for Isotopic Validation

Computational methods can also simulate vibrational (infrared and Raman) and electronic (UV-Visible) spectra. researchgate.netnist.gov For Chloro(¹³C)methylbenzene, the substitution of ¹²C with ¹³C will induce a small but detectable shift in the vibrational frequencies of modes involving the labeled carbon atom. ucl.ac.uknih.gov

By calculating the vibrational frequencies using methods like DFT, it is possible to predict the positions of peaks in the IR and Raman spectra. researchgate.net Comparing the simulated spectra of the unlabeled and the ¹³C-labeled compound allows for the precise identification of the vibrational modes associated with the chloromethyl group, thus providing a powerful method for isotopic validation. nih.gov These simulations can also help in the assignment of complex experimental spectra by providing a theoretical basis for the observed vibrational bands. researchgate.netacs.org Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and simulate UV-Visible spectra, offering further avenues for the characterization of Chloro(¹³C)methylbenzene.

Computational Modeling of Reaction Mechanisms Involving Chloro(¹³C)methylbenzene

Computational modeling has emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, and its application to isotopically labeled compounds such as Chloro(¹³C)methylbenzene offers profound insights into reaction pathways and transition states. By leveraging theoretical frameworks like Density Functional Theory (DFT), chemists can simulate reactions at the molecular level, providing a detailed picture that complements and guides experimental studies. ed.ac.uk

The core of computational investigation into reaction mechanisms lies in the mapping of the potential energy surface (PES) for a given transformation. This involves the identification and characterization of stationary points, namely reactants, products, intermediates, and, most crucially, transition states. The transition state represents the highest energy point along the reaction coordinate and is of paramount importance as its structure and energy determine the reaction rate. For a molecule like Chloro(¹³C)methylbenzene, computational models can explore various potential reactions, including electrophilic aromatic substitution on the benzene ring and reactions involving the methyl group or the chlorine substituent.

A key advantage of using Chloro(¹³C)methylbenzene in these studies is the ability to probe kinetic isotope effects (KIEs). The ¹³C isotope at the methyl carbon allows for the determination of ¹³C KIEs, which are highly sensitive to changes in bonding at the labeled position during the rate-determining step of a reaction. ias.ac.in The magnitude of the ¹³C KIE, defined as the ratio of the rate constant of the unlabeled reactant to that of the ¹³C-labeled reactant (k₁₂/k₁₃), provides a quantitative measure of the degree of bond breaking or formation at the transition state. ias.ac.in Typical primary ¹³C KIEs range from 1.01 to 1.05. researchgate.net

Computational methods, particularly DFT, are adept at predicting these KIEs. By calculating the vibrational frequencies of the reactant and the transition state for both the unlabeled and the ¹³C-labeled species, the zero-point energies (ZPEs) can be determined. The difference in ZPE between the isotopic molecules in the reactant and transition states is the primary contributor to the KIE. The congruence between experimentally measured and computationally predicted KIEs serves as a powerful validation of the proposed reaction mechanism and the calculated transition state structure. nih.gov

For instance, in the context of electrophilic chlorination of toluene, a related reaction, computational studies have suggested a bimolecular reaction that does not proceed through an arenium cation intermediate in low-dielectric solvents. acs.org The breaking of the carbon-hydrogen bond occurs late in the reaction process, which is consistent with the observed kinetic isotope effect. acs.org Similar computational approaches could be applied to the reactions of Chloro(¹³C)methylbenzene to elucidate the precise nature of the transition states in various reaction scenarios.

The table below presents representative computationally predicted ¹³C kinetic isotope effects for reactions involving aryl compounds, illustrating the type of data that can be generated through such studies. These values provide insight into the transition state structures of key mechanistic steps.

| Reaction / Step | Labeled Position | Computational Method | Predicted ¹³C KIE (k₁₂/k₁₃) | Reference |

| Oxidative Addition of Aryl Bromide to Pd(PPh₃) | C-Br | DFT | 1.021 | nih.gov |

| Oxidative Addition of Aryl Iodide to PdL₁ | C-I | DFT | 1.013 | nih.gov |

| Oxidative Addition of Aryl Iodide to PdL₂ | C-I | DFT | 1.023 | nih.gov |

| Chlorination of Toluene | Methyl Carbon | DFT | ~1.0 (implied) | acs.org |

| Bromination of Toluene | Methyl Carbon | N/A (Experimental) | 4.6 | ias.ac.in |

Table 1: Representative Computationally Predicted and Experimental ¹³C Kinetic Isotope Effects

The data in Table 1 showcases how theoretical calculations can predict KIEs for specific steps in a catalytic cycle, such as the oxidative addition in a Suzuki-Miyaura reaction. nih.gov The variation in the predicted KIE with different ligands (L₁ vs. L₂) highlights the sensitivity of this parameter to the electronic and steric environment of the transition state. nih.gov The comparison between the chlorination and bromination of toluene demonstrates how the nature of the electrophile can significantly influence the degree of bond breaking in the transition state, as reflected in the different KIE values. ias.ac.inacs.org

Environmental and Biogeochemical Fate of Chloro 13c Methylbenzene: Tracer Applications

Compound-Specific Isotope Analysis (CSIA) in Environmental Transformation of Chloro(13C)methylbenzene Analogs

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to track the transformation of organic pollutants in the environment. enviro.wikiresearchgate.net By measuring the ratio of stable isotopes (e.g., 13C/12C), CSIA can provide evidence of degradation processes, as many transformation reactions exhibit kinetic isotope effects, where molecules with lighter isotopes react faster than those with heavier isotopes. enviro.wikiub.edu This leads to an enrichment of the heavier isotope in the remaining contaminant pool. ub.edu

In the context of chlorotoluene and its analogs, CSIA has been instrumental in distinguishing between different degradation pathways. For instance, studies on chlorinated benzenes have shown that the extent of carbon isotope fractionation can vary significantly depending on the degradation mechanism. mdpi.comresearchgate.net Anaerobic biodegradation of monochlorobenzene (MCB) has been shown to result in a significant carbon isotope enrichment, whereas aerobic degradation pathways often exhibit minimal to no fractionation. ub.eduresearchgate.net This difference is attributed to the initial enzymatic reaction; anaerobic degradation often involves the cleavage of the C-Cl bond as the rate-limiting step, leading to a large isotope effect, while aerobic degradation typically begins with a dioxygenase-catalyzed reaction that does not involve C-Cl bond cleavage in the initial step. researchgate.net

Research on substituted chlorobenzenes has further highlighted the utility of CSIA. nih.govresearchgate.net For example, during the indirect photodegradation of various substituted chlorobenzenes, the carbon enrichment factors were found to be lowest for chlorotoluenes. nih.govresearchgate.net This suggests that the specific substituents on the benzene (B151609) ring influence the reaction mechanisms and the resulting isotope fractionation. nih.gov CSIA has also been successfully applied to apportion sources of contamination and assess natural attenuation at complex contaminated sites. mdpi.comresearchgate.net By analyzing the isotopic signatures of different chlorinated benzenes, including isomers of dichlorobenzene and trichlorobenzene, researchers can trace the origin of plumes and identify areas where biodegradation is actively occurring. mdpi.comresearchgate.net

Table 1: Isotopic Data for Chlorinated Benzenes in Groundwater Samples

| Compound | δ13C (‰) Range in Upgradient Wells | δ13C (‰) Range in Downgradient Wells |

| Monochlorobenzene (MCB) | -25.4 to -23.2 | -27.0 to -23.4 |

| 1,2-Dichlorobenzene (1,2-DCB) | -28.8 to -28.0 | Not specified |

| 1,4-Dichlorobenzene (1,4-DCB) | -27.6 to -27.5 | Not specified |

| Data sourced from a study on a contaminated site with a hydraulic barrier, illustrating the use of CSIA for source apportionment and natural attenuation assessment. mdpi.com |

Biotic Degradation and Biotransformation of Chloro(13C)methylbenzene by Microorganisms

Microorganisms are key players in the degradation of organic contaminants in the environment. The use of 13C-labeled compounds like Chloro(13C)methylbenzene allows for detailed investigations into the microbial metabolic pathways and the isotopic signatures associated with these transformations.

Microbial Metabolism of Labeled Chloromethylbenzene Compounds

The microbial degradation of chlorotoluenes can proceed under both aerobic and anaerobic conditions. ub.eduiaea.orgusgs.gov Under aerobic conditions, bacteria often initiate the degradation of aromatic hydrocarbons by using oxygenases to incorporate oxygen into the aromatic ring. oup.comnih.gov For chlorotoluenes, this can lead to the formation of chlorocatechols, which are then further metabolized. ub.edu Several bacterial strains have been identified that can utilize chlorotoluenes as a sole source of carbon and energy. iaea.orgnih.gov

The structure of the chlorotoluene isomer can influence its biodegradability. For example, hybrid bacterial strains have been constructed that are capable of growing on 3-chloro- and 4-chlorotoluene. nih.gov The metabolism of these compounds often involves enzymes with broad substrate specificity, such as xylene oxygenase, benzylalcohol dehydrogenase, and benzaldehyde (B42025) dehydrogenase. nih.gov The use of labeled compounds can help trace the flow of carbon through these metabolic pathways. mit.eduresearchgate.net

Enzymatic Pathways and Isotopic Signatures of Degradation Products

The specific enzymatic pathways involved in the degradation of chlorotoluenes leave distinct isotopic signatures in the remaining substrate and the degradation products. As mentioned earlier, a significant difference in carbon isotope fractionation is observed between aerobic and anaerobic degradation of monochlorobenzene. researchgate.net Anaerobic reductive dechlorination, which involves the cleavage of the C-Cl bond, results in a large isotope effect. researchgate.net In contrast, aerobic degradation initiated by dioxygenases shows minimal carbon isotope fractionation because the initial enzymatic step does not break a carbon-chlorine bond. researchgate.net

The enzymes involved in the initial steps of degradation have been a focus of research. For instance, the TOL plasmid in Pseudomonas putida encodes for enzymes like xylene oxygenase that can act on substituted toluenes, including chlorotoluenes. nih.gov Fungi also possess enzymes, such as cytochrome P-450 monooxygenases, that can hydroxylate toluene (B28343) to benzyl (B1604629) alcohol, which is then further oxidized. researchgate.net The study of enzyme-catalyzed reactions has also extended to chlorine isotope effects. For example, chloroperoxidase from the fungus Caldariomyces fumago was shown to produce a significant chlorine kinetic isotope effect during the chlorination of aromatic substrates. nih.gov This suggests that analyzing the isotopic composition of both carbon and chlorine could provide even more detailed information about the degradation pathways of chlorinated aromatic compounds.

Table 2: Key Enzymes in the Microbial Degradation of Toluene and its Analogs

| Enzyme | Function | Organism Example |

| Toluene Dioxygenase | Initial oxidation of the aromatic ring | Pseudomonas putida F1 |

| Toluene Monooxygenase | Hydroxylation of the methyl group or aromatic ring | Pseudomonas mendocina KR1 |

| Benzyl Alcohol Dehydrogenase | Oxidation of benzyl alcohol to benzaldehyde | Pseudomonas putida PaW1 |

| Benzaldehyde Dehydrogenase | Oxidation of benzaldehyde to benzoic acid | Pseudomonas putida PaW1 |

| Chloroperoxidase | Catalyzes chlorination reactions | Caldariomyces fumago |

| This table summarizes some of the key enzymes involved in the initial steps of toluene and chlorotoluene degradation by various microorganisms. nih.govresearchgate.netnih.gov |

Tracing Environmental Transport and Distribution Using Chloro(¹³C)methylbenzene

The use of isotopically labeled compounds is a powerful tool for elucidating the environmental fate and transport of pollutants. Chloro(¹³C)methylbenzene, a stable isotope-labeled variant of chlorotoluene, serves as an effective tracer to track the movement and transformation of this class of compounds through various environmental compartments. The incorporation of the heavy carbon isotope (¹³C) in the methyl group allows for its differentiation from naturally occurring chlorotoluene, enabling precise tracking and quantification in complex environmental samples. wur.nlbattelle.org This approach, known as stable isotope probing (SIP) or compound-specific isotope analysis (CSIA), provides invaluable insights into the biogeochemical processes governing the distribution of these contaminants. mdpi.comnih.gov

The fundamental principle behind using Chloro(¹³C)methylbenzene as a tracer lies in its identical physicochemical properties to the unlabeled compound, ensuring it behaves similarly in the environment. However, the mass difference allows for its detection and quantification using mass spectrometry-based analytical techniques. This enables researchers to follow the labeled compound as it moves through air, water, and soil, and as it is taken up and transformed by organisms. battelle.orgnih.gov

Research findings from studies on related isotopically labeled aromatic hydrocarbons, such as polycyclic aromatic hydrocarbons (PAHs) and other chlorinated compounds, have established robust methodologies for such tracer studies. nih.govnih.gov These studies demonstrate that spiking an environmental system (e.g., a soil microcosm or a water body) with a known amount of the ¹³C-labeled compound allows for the detailed tracking of its advection, dispersion, sorption, and degradation. nih.gov

Atmospheric Transport and Deposition

While specific studies on the atmospheric transport of Chloro(¹³C)methylbenzene are not prevalent in publicly available literature, the principles can be inferred from studies of other volatile organic compounds (VOCs). The atmospheric fate of chlorotoluenes is governed by factors such as vapor pressure, atmospheric hydroxyl radical reaction rates, and deposition processes (wet and dry). By releasing a known quantity of Chloro(¹³C)methylbenzene into a controlled atmospheric chamber or by tracing its dispersion from a point source in field studies, it is possible to model its atmospheric lifetime and transport pathways.

Analysis of air samples collected at various distances from the source would involve gas chromatography-mass spectrometry (GC-MS) to measure the ratio of Chloro(¹³C)methylbenzene to its unlabeled counterpart. This data is crucial for validating atmospheric transport models and understanding the long-range transport potential of chlorotoluenes.

Movement in Soil and Groundwater

In terrestrial and subsurface environments, Chloro(¹³C)methylbenzene is an invaluable tool for studying transport and attenuation processes. When introduced into a soil column or an aquifer, the labeled compound's movement can be monitored over time and distance. This provides direct evidence of processes such as:

Advection and Dispersion: The bulk movement with flowing groundwater and the spreading of the contaminant plume.

Sorption: The partitioning of the compound between the solid (soil/sediment particles) and liquid (water) phases.